2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate
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Overview
Description
2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with appropriate aldehydes and ketones under acidic conditions to form the desired thiadiazolo[3,2-a]pyrimidine core
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . It may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate
- 2,5,7-Trimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium hydrogen sulfate
Uniqueness
2-Tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
2-tert-butyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3S.ClHO4/c1-7-6-8(2)14-10(12-7)15-9(13-14)11(3,4)5;2-1(3,4)5/h6H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRAPCHLVSSTDI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)SC(=N2)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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